(1-(Pyridin-2-yl)cyclobutyl)methanol

Regiochemistry Coordination Chemistry Medicinal Chemistry

(1-(Pyridin-2-yl)cyclobutyl)methanol (CAS 1518054-32-4) is a cyclobutyl-substituted pyridine methanol with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. It belongs to the class of pyridin-2-yl methanol derivatives that have been systematically explored as selective transient receptor potential vanilloid 3 (TRPV3) antagonists, where the pyridinyl methanol moiety serves as a critical pharmacophoric element.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13613995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-2-yl)cyclobutyl)methanol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C1)(CO)C2=CC=CC=N2
InChIInChI=1S/C10H13NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7,12H,3,5-6,8H2
InChIKeyLBYXBAJNIVUZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pyridin-2-yl)cyclobutyl)methanol – Key Physicochemical & Structural Properties for Procurement


(1-(Pyridin-2-yl)cyclobutyl)methanol (CAS 1518054-32-4) is a cyclobutyl-substituted pyridine methanol with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . It belongs to the class of pyridin-2-yl methanol derivatives that have been systematically explored as selective transient receptor potential vanilloid 3 (TRPV3) antagonists, where the pyridinyl methanol moiety serves as a critical pharmacophoric element [1]. The compound features a compact cyclobutane ring that provides conformational constraint and a primary alcohol handle suitable for further functionalization, making it a versatile intermediate in medicinal chemistry.

Why (1-(Pyridin-2-yl)cyclobutyl)methanol Cannot Be Substituted with Generic Cyclobutyl Alcohols


In-class compounds such as (6-cyclobutylpyridin-2-yl)methanol or {1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanol differ critically in their electronic, steric, and pharmacokinetic profiles, preventing simple interchange in synthesis or biological screening [1]. The precise positioning of the pyridine nitrogen (2-position) in the target compound influences metal-coordination ability, hydrogen-bonding geometry, and acid-base character, while the absence of strong electron-withdrawing groups avoids excessive lipophilicity and metabolic liability that compromise related trifluoromethyl analogs [1]. Substitution without matching these parameters can alter synthetic intermediate reactivity, reduce target binding affinity, or introduce off-target effects.

Quantitative Differential Evidence: (1-(Pyridin-2-yl)cyclobutyl)methanol vs. Structural Analogs


Regioisomeric Comparison: Pyridin-2-yl vs. Pyridin-6-yl Substitution

The target compound bears the hydroxymethyl and cyclobutyl substituents on the same pyridine carbon (1-position), whereas (6-cyclobutylpyridin-2-yl)methanol places the cyclobutyl group at the 6-position. This regiochemical difference alters the electronic environment of the pyridine nitrogen: in the 1-substituted target, the nitrogen lone pair is sterically less hindered and more available for metal coordination or hydrogen-bonding . Although direct pKa data for both isomers are not publicly available, the removal of a substituent adjacent to the nitrogen is expected to increase basicity and metal-binding affinity relative to the 6-substituted isomer .

Regiochemistry Coordination Chemistry Medicinal Chemistry

Lipophilicity and Predicted Metabolic Stability vs. Trifluoromethyl Analog

The target compound lacks the electron-withdrawing trifluoromethyl group present in {1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanol. This difference leads to a lower calculated partition coefficient (XLogP3 ≈ 1.5 for the target compound vs. XLogP3 = 2.2 for the trifluoromethyl analog) [1]. The lower lipophilicity of the target compound is expected to reduce Cytochrome P450-mediated metabolism and decrease plasma protein binding, potentially improving oral bioavailability while retaining adequate membrane permeability [1].

Lipophilicity Metabolic Stability Drug-Likeness

Cyclobutyl Conformational Restriction vs. Acyclic Linkers

The cyclobutane ring in the target compound reduces the number of rotatable bonds compared to acyclic analogs such as 3-(pyridin-2-yl)propan-1-ol. The target has 2 rotatable bonds, whereas 3-(pyridin-2-yl)propan-1-ol has 4 . This conformational restriction pre-organizes the molecule into a bioactive conformation, potentially increasing target binding affinity by reducing the entropic penalty upon binding. Studies on analogous cyclobutane-containing TRPV3 antagonists have shown that rigidification via cyclobutyl groups can improve potency by 10‑ to 100-fold compared to flexible counterparts [1].

Conformational Analysis Entropy Binding Affinity

Application Scenarios Where (1-(Pyridin-2-yl)cyclobutyl)methanol Offers Scientific Advantage


TRPV3 Antagonist Lead Optimization

The target compound can serve as a key intermediate for synthesizing TRPV3 antagonists. As demonstrated in the seminal work by Gomtsyan et al., the pyridin-2-yl methanol motif is essential for TRPV3 antagonism, and systematic optimization of this scaffold led to the clinical candidate 74a [1]. Starting with (1-(pyridin-2-yl)cyclobutyl)methanol provides the optimal balance of conformational rigidity and synthetic accessibility, avoiding the metabolic liabilities introduced by trifluoromethyl groups or the steric hindrance of regioisomeric analogs.

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis

The unhindered pyridine nitrogen in (1-(pyridin-2-yl)cyclobutyl)methanol makes it a superior ligand for metal coordination compared to 6-substituted isomers. The primary alcohol handle further allows for post-synthetic modification or grafting onto surfaces, enabling the construction of functional MOFs with catalytic or sensing properties [1].

Kinase Inhibitor Fragment-Based Drug Design

The cyclobutyl group provides a rigid, low-molecular-weight core that can be elaborated into potent kinase inhibitors. Its lower lipophilicity compared to trifluoromethyl analogs results in better fragment-like physicochemical properties (MW < 250, XLogP < 2), aligning with Rule-of-Three guidelines for fragment-based screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Pyridin-2-yl)cyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.